
2,3-Difluorotoluene
Overview
Description
2,3-Difluorotoluene is an organic compound with the chemical formula C7H6F2. It is a colorless liquid with a boiling point of approximately 119-121°C and a density of about 1.096 g/mL at 25°C . This compound is used as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
2,3-Difluorotoluene is primarily synthesized through a fluorination reaction. One common method involves the fluorination of toluene using hydrogen fluoride or other fluorinating agents under suitable conditions . Industrial production methods often employ similar fluorination techniques, ensuring the reaction conditions are optimized for large-scale production .
Chemical Reactions Analysis
2,3-Difluorotoluene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Oxidation Reactions: The methyl group in this compound can be oxidized to form 2,3-Difluorobenzaldehyde or 2,3-Difluorobenzoic acid.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products, depending on the reagents used.
Common reagents used in these reactions include potassium fluoride, antimony pentafluoride, and various oxidizing agents . The major products formed from these reactions are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Agents:
2,3-Difluorotoluene serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential antiviral and anticancer properties. For instance, research has indicated that fluorinated compounds can enhance the biological activity of nucleoside analogs used in antiviral therapies . The introduction of fluorine atoms can modify the pharmacokinetics and pharmacodynamics of these compounds, potentially leading to more effective treatments.
Nucleobase Analogues:
In studies involving modified nucleobases, this compound has been utilized as a structural analogue of thymidine. This application is particularly relevant in understanding the kinetics of DNA polymerases during replication processes. The compound's hydrophobic nature allows it to mimic natural nucleobases effectively, influencing base pairing and incorporation during DNA synthesis .
Materials Science
Liquid Crystals:
this compound is also employed in the development of liquid crystal materials. Its unique molecular structure contributes to the thermal stability and optical properties required for liquid crystal displays (LCDs). The presence of fluorine enhances the material's resistance to thermal degradation, making it suitable for high-performance applications .
Polymer Synthesis:
The compound is used as a monomer or intermediate in the synthesis of various polymers. Its incorporation into polymer chains can impart desirable properties such as increased chemical resistance and improved mechanical strength. Research has demonstrated that polymers derived from fluorinated compounds exhibit enhanced performance in harsh environments .
Environmental Studies
Biodegradation Studies:
Recent advancements have focused on the biodegradation of fluorinated compounds due to their environmental persistence. This compound has been included in studies assessing microbial defluorination capabilities. Innovative screening methods have identified microbial strains capable of degrading such compounds, highlighting their potential for bioremediation applications . This research is crucial given the increasing concern over persistent organic pollutants in the environment.
Spectroscopic Studies
Rotational Spectroscopy:
The molecular dynamics of this compound have been extensively studied using Fourier transform microwave spectroscopy. These studies provide insights into the internal rotation dynamics within the molecule, revealing significant details about its conformational preferences and potential energy barriers associated with internal rotations . Understanding these properties is essential for predicting the behavior of this compound in various chemical environments.
Case Studies
Mechanism of Action
The mechanism of action of 2,3-Difluorotoluene largely depends on its application. In pharmaceutical research, the fluorine atoms in the compound can enhance the metabolic stability of drugs by resisting enzymatic degradation . The molecular targets and pathways involved vary based on the specific drug or chemical being synthesized from this compound .
Comparison with Similar Compounds
2,3-Difluorotoluene can be compared with other fluorinated toluenes, such as:
- 2,4-Difluorotoluene
- 3,4-Difluorotoluene
- 2,5-Difluorotoluene
Each of these compounds has unique properties and reactivity profiles. For instance, the position of the fluorine atoms can significantly influence the compound’s reactivity and the types of reactions it undergoes . This compound is unique in its specific substitution pattern, which can lead to different chemical behavior compared to its isomers .
Biological Activity
2,3-Difluorotoluene (DFT) is a halogenated aromatic compound that has garnered attention in biochemical research due to its unique structural properties and potential applications in molecular biology, particularly as a nucleobase analogue. This article provides an overview of the biological activity of this compound, highlighting its role in DNA replication and polymerase fidelity, as well as its biochemical interactions.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms positioned on the benzene ring of toluene. The molecular formula is C₇H₆F₂, and it exhibits distinct physical properties such as hydrophobicity and a relatively low boiling point, which influence its interactions in biological systems.
Role as a Nucleobase Analogue
This compound has been studied as a nonpolar isostere for thymine (T) in DNA synthesis. Its structural similarity to thymine allows it to participate in base pairing during DNA replication processes. Research has shown that DFT can effectively substitute for thymine without significantly disrupting the fidelity of nucleotide incorporation by DNA polymerases.
Key Findings:
- Incorporation Efficiency: Studies indicate that this compound can be incorporated into DNA strands with efficiencies comparable to natural nucleobases. For instance, when used as a template base opposite adenine (A), the incorporation efficiency is nearly equivalent to that observed with thymine .
- Polymerase Fidelity: The fidelity of nucleotide insertion opposite DFT has been shown to be high, suggesting that it can maintain the integrity of genetic information during replication. The selectivity for adenine insertion over cytosine (C), guanine (G), or thymine (T) remains significant, with preferences similar to those observed with natural bases .
Kinetic Studies
Kinetic studies have demonstrated that the presence of this compound affects the rates of nucleotide incorporation by different DNA polymerases. The kinetic parameters such as (Michaelis constant) and (maximum reaction velocity) have been measured under various conditions:
Template Base | Nucleotide Triphosphate | (µM) | (% min) | Efficiency (Vmax/Km) |
---|---|---|---|---|
T | dATP | 3.4 | 36 | 1 |
DFT | dATP | 20 | 49 | 2.5 |
This table illustrates that while DFT exhibits slightly higher values compared to thymine, its values indicate a favorable kinetic profile for incorporation .
Polymerase Experiments
In experiments involving various DNA polymerases, this compound was shown to support high-fidelity DNA synthesis. For instance, when incorporated into a primer-template complex, DFT allowed for efficient elongation and maintained base-pairing fidelity comparable to natural thymine .
Structural Analysis
Recent studies utilizing X-ray crystallography have provided insights into the structural dynamics of DFT within polymerase active sites. These studies reveal that DFT adopts a conformation that closely mimics thymine's hydrogen-bonding pattern despite lacking traditional hydrogen bonds . This structural mimicry is crucial for its functionality as a nucleobase analogue.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,3-Difluorotoluene, and how can reaction conditions be optimized for regioselective fluorination?
- Methodological Answer : this compound is typically synthesized via directed halogenation of toluene derivatives. For regioselective fluorination:
- Stepwise Electrophilic Substitution : Use fluorinating agents (e.g., HF or DAST) with directing groups (e.g., methyl or nitro groups) to control substitution at the 2- and 3-positions.
- Balz-Schiemann Reaction : Convert aromatic amines to diazonium salts, followed by thermal decomposition in the presence of fluoroboric acid.
- Catalytic Fluorination : Transition-metal catalysts (e.g., Pd/Cu systems) can enhance selectivity under mild conditions.
Optimization involves temperature control (20–80°C), solvent polarity adjustments (e.g., DMF or THF), and monitoring via GC-MS or NMR to confirm regiochemistry .
Q. Which spectroscopic techniques are most effective for characterizing the rotational dynamics and conformational isomers of this compound?
- Methodological Answer :
- Microwave Spectroscopy : Resolves internal rotation barriers and splits in rotational transitions (e.g., m = 0, 1, 2 states) caused by six-fold symmetry. Use Fourier-transform microwave (FTMW) spectrometers to detect low-barrier torsional modes .
- Computational Modeling : Programs like XIAM (Combined Axis Method) and RAM36 fit experimental data to predict potential barriers (V6) and torsional parameters. Iterative refinement reduces residuals (<5 kHz) .
- NMR Spectroscopy : -NMR identifies chemical shifts influenced by fluorine’s electron-withdrawing effects and steric interactions .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its utility as a nonpolar nucleobase analog in DNA polymerase studies?
- Methodological Answer :
- Steric Mimicry vs. Hydrogen Bonding : this compound acts as a thymine isostere, lacking H-bonding capacity. Evaluate fidelity via primer extension assays using high-fidelity polymerases (e.g., RB69). Compare incorporation rates with natural dTTP .
- Fluorescence Studies : Monitor base-stacking interactions using UV-Vis or fluorescence spectroscopy. Enhanced stacking overlap in yDNA (widened duplexes) improves signal-to-noise ratios .
Q. What strategies resolve contradictions in experimental data when determining the six-fold internal rotation barrier using microwave spectroscopy?
- Methodological Answer :
- Combination Differences : Assign Q- and R-type transitions iteratively to validate line assignments. Address splitting from spin-spin interactions by weighting measurements (2–10 kHz uncertainties) .
- Hybrid Experimental-Computational Workflows : Pair FTMW data with ab initio calculations (e.g., CCSD(T)) to refine torsional parameters. For low-barrier cases (V6 < 50 cm), prioritize high-J transitions to minimize blending .
Q. How can computational chemistry predict and validate the V6 potential barrier in this compound?
- Methodological Answer :
- Potential Energy Surface Scans : Use Gaussian or ORCA to map torsional angles (0–60°) and derive V6 via relaxed scans. Compare with experimental barriers derived from XIAM/RAM36 fits .
- Spin-Orbit Coupling Corrections : Include higher-order terms (Htr) in Hamiltonian models to account for torsion-rotation interactions. Validate against combination differences .
Q. What are the challenges in utilizing this compound as a building block for fluorinated polymers?
- Methodological Answer :
- Monomer Reactivity : Fluorine’s electron-withdrawing effect reduces polymerization rates. Optimize initiators (e.g., AIBN) and solvent systems (e.g., supercritical CO) to enhance radical stability .
- Copolymer Design : Incorporate this compound with electron-rich monomers (e.g., styrene) to balance electronic properties. Use GPC and DSC to assess molecular weight distributions and glass transition temperatures (Tg) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported torsional barriers for this compound across spectroscopic studies?
- Methodological Answer :
- Meta-Analysis : Compare barriers derived from microwave, IR, and computational studies. Identify systematic biases (e.g., temperature effects in FTMW).
- Sensitivity Testing : Vary Hamiltonian parameters (e.g., centrifugal distortion constants) to assess robustness. Use Akaike information criterion (AIC) to select optimal models .
Properties
IUPAC Name |
1,2-difluoro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEHIDGAPGVZSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378948 | |
Record name | 2,3-Difluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3828-49-7 | |
Record name | 1,2-Difluoro-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3828-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-difluoro-3-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Difluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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